molecular formula C23H17N3O6 B4291942 2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID

2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID

Cat. No.: B4291942
M. Wt: 431.4 g/mol
InChI Key: YVMJYSFFJGPXOS-UHFFFAOYSA-N
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Description

[2-amino-3-cyano-7-(2-furyl)-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl]acetic acid is a complex organic compound that belongs to the class of spirochromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a spiro linkage between a chromene and an indole moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-3-cyano-7-(2-furyl)-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl]acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-2-imino-2H-chromenes with enals in the presence of N-heterocyclic carbene catalysts . This diastereoselective reaction yields C4-functionalized 2-amino-3-cyano-4H-chromenes, which can be further modified to obtain the desired spirochromene-indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical ball milling have been employed to synthesize densely functionalized derivatives under environmentally benign conditions . This method offers advantages such as shorter reaction times, lower costs, and reduced use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

[2-amino-3-cyano-7-(2-furyl)-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole and chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various functionalized derivatives that retain the spirochromene-indole core structure. These derivatives can exhibit enhanced biological activities and improved pharmacokinetic properties.

Scientific Research Applications

Chemistry

In chemistry, [2-amino-3-cyano-7-(2-furyl)-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential therapeutic properties. It exhibits activities such as antiviral, anticancer, and antimicrobial effects . Researchers are investigating its use in drug development for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other specialized industries.

Mechanism of Action

The mechanism of action of [2-amino-3-cyano-7-(2-furyl)-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.

    Coumarin derivatives: Compounds with a chromene core but lacking the spiro linkage and indole moiety.

Uniqueness

The uniqueness of [2-amino-3-cyano-7-(2-furyl)-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl]acetic acid lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole and chromene derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-amino-3-cyano-7-(furan-2-yl)-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-1'-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c24-10-14-21(25)32-18-9-12(17-6-3-7-31-17)8-16(27)20(18)23(14)13-4-1-2-5-15(13)26(22(23)30)11-19(28)29/h1-7,12H,8-9,11,25H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJYSFFJGPXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C23C4=CC=CC=C4N(C3=O)CC(=O)O)C#N)N)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID
Reactant of Route 2
2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID
Reactant of Route 3
2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID
Reactant of Route 4
2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID
Reactant of Route 5
2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID
Reactant of Route 6
2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID

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